3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one
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Overview
Description
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one is a heterocyclic compound that features a nitrofuran moiety and a pyridazinone ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one typically involves the nitration of furan derivatives followed by cyclization reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to cyclization with hydrazine derivatives under acidic conditions to form the pyridazinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include various nitrofuran derivatives with different oxidation states.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted nitrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antituberculosis activities.
Medicine: Explored for its potential as an antibacterial agent, particularly against drug-resistant strains.
Mechanism of Action
The mechanism of action of 3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This compound targets enzymes such as arylamine N-acetyltransferase, which is essential for the survival of certain bacteria .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran derivative used to treat bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Uniqueness
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its combination of a nitrofuran moiety and a pyridazinone ring, which may confer distinct biological activities and potential therapeutic applications compared to other nitrofuran derivatives.
Properties
Molecular Formula |
C8H7N3O4 |
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Molecular Weight |
209.16 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H7N3O4/c12-7-3-1-5(9-10-7)6-2-4-8(15-6)11(13)14/h2,4H,1,3H2,(H,10,12) |
InChI Key |
IQHPUEZQFNTCQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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